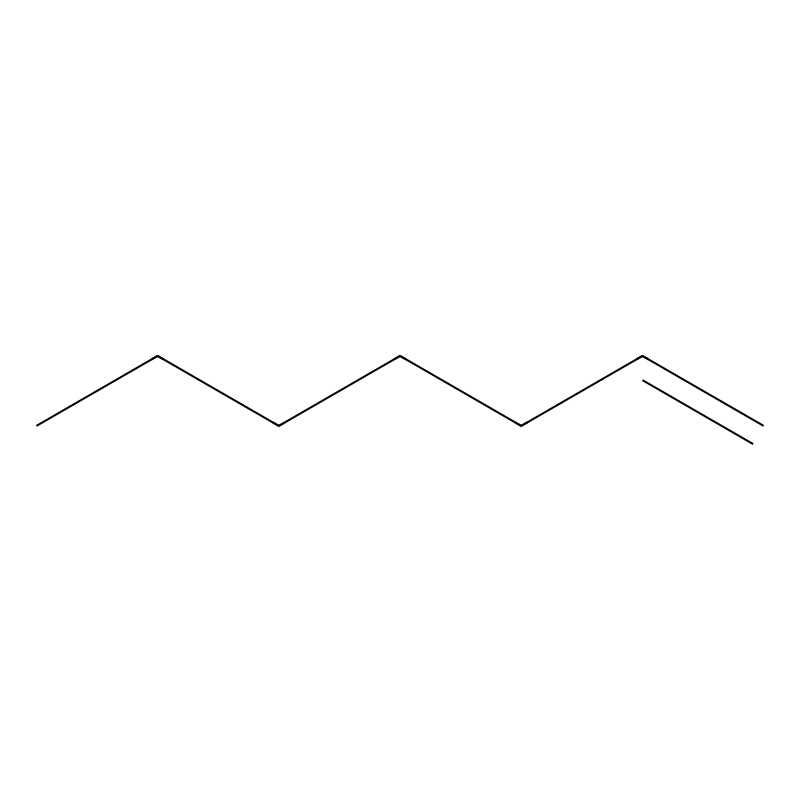1-Heptene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Soluble in ethanol and ether; slightly soluble in carbon tetrachloride
In water, 18.2 mg/l @ 25 °C
Canonical SMILES
1-Heptene is an organic compound classified as an alkene, with the molecular formula . It is a colorless liquid at room temperature and is characterized by the presence of a double bond between the first and second carbon atoms in its chain, making it a terminal alkene. This structural feature gives 1-heptene unique chemical properties and reactivity compared to its isomers, such as 2-heptene and 3-heptene, which have their double bonds located at different positions along the carbon chain. The compound is also known by several other names, including n-hept-1-ene and heptylene .
- Hydrogenation: The addition of hydrogen to form heptane:This reaction is exothermic with a heat of reaction around .
- Halogenation: The addition of bromine to form dibrominated products:This reaction is also exothermic, with a heat of reaction approximately .
- Hydration: The addition of water in the presence of an acid catalyst can yield alcohols such as 2-heptanol:This reaction has a heat of reaction around .
1-Heptene can be synthesized through several methods:
- Cracking of Higher Alkanes: Thermal or catalytic cracking of larger alkanes (such as octane) can produce a mixture of alkenes including 1-heptene.
- Dehydration of Alcohols: The dehydration of heptanol (specifically, heptan-1-ol) can yield 1-heptene:
- Elimination Reactions: The elimination of hydrogen halides from haloalkanes can also produce terminal alkenes like 1-heptene.
1-Heptene has several industrial applications:
- Chemical Intermediate: It serves as a precursor for the synthesis of various chemicals, including alcohols and plasticizers.
- Polymer Production: It is used in the production of polyolefins through polymerization reactions.
- Lubricants and Surfactants: Due to its properties as an olefin, it is utilized in formulating lubricants and surfactants .
Interaction studies involving 1-heptene typically focus on its reactivity with various reagents. For example:
- Reactivity with Oxidizing Agents: It can react vigorously with strong oxidizers, leading to potential hazards during handling.
- Hydrogenation Studies: Research on the hydrogenation process reveals insights into optimizing conditions for converting alkenes to alkanes efficiently .
1-Heptene shares similarities with other heptenes but has distinct characteristics due to its terminal double bond. Here are some similar compounds:
| Compound | Structure | Key Differences |
|---|---|---|
| 2-Heptene | Double bond between second and third carbons. | |
| 3-Heptene | Double bond between third and fourth carbons. | |
| Cycloheptene | Cyclic structure with a double bond. | |
| Heptyne | Terminal triple bond instead of double bond. |
1-Heptene's unique position as a terminal alkene contributes to its distinct reactivity patterns compared to these other compounds, particularly in reactions involving electrophilic additions where regioselectivity plays a crucial role.
Physical Description
GasVapo
Color/Form
XLogP3
Boiling Point
93.6 °C
Flash Point
LESS THAN 32 °F (CLOSED CUP)
Vapor Density
Density
0.6970 @ 20 °C/4 °C
LogP
log Kow= 3.99
Melting Point
-119.7 °C
UNII
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (89.47%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (76.32%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (76.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.16%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
59.3 mm Hg @ 25 °C
Pictograms



Flammable;Irritant;Health Hazard
Impurities
Other CAS
25339-56-4
68526-53-4
Wikipedia
Use Classification
Methods of Manufacturing
The Two-Step Ziegler Process involves the oligomerization of ethylene in the presence of aluminum alkyls at 175-200 °C and 136-204 atm. Chain growth continues with the reaction of light olefins with the aluminum alkyls continuously fed in stoichiometric amounts.
High purity ethylene contacts a nickel catalyst in a butanediol reaction medium. The alpha-olefins produced, separate from the solvent because they are insoluble in the polar medium.
General Manufacturing Information
1-Heptene: ACTIVE








